molecular formula C12H7BrF3N B12967438 2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine

2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B12967438
M. Wt: 302.09 g/mol
InChI Key: NVIRUOADXAPFHE-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that features a bromine atom and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 4-(4-(trifluoromethyl)phenyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Bromo-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7BrF3N

Molecular Weight

302.09 g/mol

IUPAC Name

2-bromo-4-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7BrF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H

InChI Key

NVIRUOADXAPFHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Br)C(F)(F)F

Origin of Product

United States

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